Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate
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Overview
Description
Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitrophenyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a nitration reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of the free amino acid derivative.
Scientific Research Applications
Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its functional groups, such as hydroxylation or nitration pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: Lacks the nitro group and Boc protection.
Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate: Similar structure but without the nitro group.
Uniqueness
Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the presence of both the nitrophenyl group and the Boc protecting group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H20N2O7 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m0/s1 |
InChI Key |
DDWOWVWUEKDOEY-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)OC)O |
Origin of Product |
United States |
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